4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline
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Overview
Description
Protein kinase C (PKC) is a family of phospholipid-dependent serine/threonine kinases that play a crucial role in various cellular processes, including signal transduction, gene expression, and cell proliferation . PKC-9 is a specific isoform within this family, known for its involvement in numerous biological functions and its potential as a therapeutic target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PKC-9 involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of PKC-9 may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques. The process often includes the use of high-performance liquid chromatography (HPLC) and other analytical methods to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: PKC-9 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its activation and function within biological systems.
Common Reagents and Conditions: Common reagents used in the reactions involving PKC-9 include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions may vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products Formed: The major products formed from the reactions involving PKC-9 include phosphorylated proteins and other modified molecules that play a role in cellular signaling pathways .
Scientific Research Applications
PKC-9 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its role in catalyzing specific reactions. In biology, PKC-9 is investigated for its involvement in cellular processes such as apoptosis and differentiation. In medicine, it is explored as a potential therapeutic target for various diseases, including cancer and neurological disorders . In industry, PKC-9 is utilized in the development of novel drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of PKC-9 involves its activation by specific molecules, leading to the phosphorylation of target proteins . This process is mediated by the binding of diacylglycerol and calcium ions, which facilitate the activation of PKC-9 and its subsequent interaction with downstream signaling pathways . The molecular targets of PKC-9 include various proteins involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to PKC-9 include other isoforms of protein kinase C, such as PKC-alpha, PKC-beta, and PKC-delta . These isoforms share structural similarities but differ in their activation mechanisms and specific biological functions .
Uniqueness of PKC-9: PKC-9 is unique in its specific activation and regulatory mechanisms, which distinguish it from other PKC isoforms . Its distinct role in various cellular processes and its potential as a therapeutic target make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
4-[3-[4-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-indazol-6-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7/c1-31-11-13-32(14-12-31)22-4-2-3-20-24(22)28-25(27-20)23-19-10-7-17(15-21(19)29-30-23)16-5-8-18(26)9-6-16/h2-10,15H,11-14,26H2,1H3,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSCCOBGZSKECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2N=C(N3)C4=NNC5=C4C=CC(=C5)C6=CC=C(C=C6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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